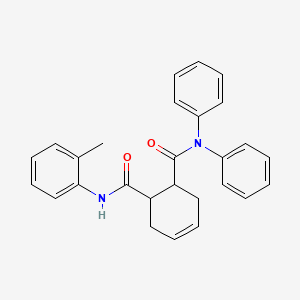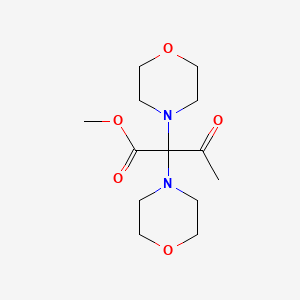
methyl 2,2-dimorpholin-4-yl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimorpholin-4-yl-3-oxobutanoate appears to be a complex ester with potential significance in organic synthesis, given its structural components. The related research focuses on the synthesis, structural analysis, and properties of similar compounds, offering insights into how such chemicals are studied and applied in the field of organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic or amino acids. For instance, the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid through selective methylation, Boc-protection, acylation, and oxidation demonstrates a complex process involving several reaction steps and intermediate compounds (Zhang Xingxian, 2012).
Molecular Structure Analysis
Detailed molecular structure analysis, including Density Functional Theory (DFT) calculations, provides insights into the equilibrium geometry, electronic structure, and other molecular properties. For instance, the study on 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione highlights the use of DFT to understand the compound's structure and properties (S. A. Halim & M. Ibrahim, 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds under various conditions can be studied through their synthesis and subsequent reactions. For example, the transformation of 4-methylthio-2-oxobutanoate into methional in cellular environments indicates specific reaction pathways and intermediates relevant in biosynthesis and potentially in synthetic organic chemistry (G. Quash et al., 1995).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds. While specific data on this compound is not provided, related studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid offer valuable information on vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, contributing to a comprehensive physical properties profile (Rahul Raju et al., 2015).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, stability, and interactions with other molecules. Research on α-oxo ketene dithioacetals, for instance, illustrates how structural variations influence reactivity and potential applications in synthetic chemistry, providing insights into the chemical properties of structurally related compounds (Sun Ran et al., 2005).
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structural Analysis
- The synthesis of oxime derivatives, including those with succinimid and morpholin groups, has been achieved, demonstrating the structural versatility and potential utility of compounds containing morpholine rings. These compounds exhibit distinct configurations and form networks through interactions, suggesting their potential applications in material science and molecular engineering (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Electronic Structure and NLO Analysis
- The synthesis and detailed analysis of a new derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), have been carried out. Density Functional Theory (DFT) calculations, along with electronic structure, NLO, and natural bonding orbital (NBO) analyses, suggest applications in materials science, particularly in the development of materials with nonlinear optical properties (Halim & Ibrahim, 2017).
Mechanism of Action in Receptor Modulation
- Research into the noncompetitive inhibition by novel GluN2C/D N-Methyl-d-aspartate (NMDA) receptor subunit-selective modulators, including compounds with complex molecular structures, has elucidated their mechanism of action. These studies contribute to a deeper understanding of receptor-ligand interactions and have implications for the development of targeted therapies in neurological disorders (Acker et al., 2011).
Hetero- and Carbo-cyclization Processes
- The utility of 2-aminobuta-1,3-diene derivatives as building blocks in hetero- and carbo-cyclization processes has been demonstrated. These compounds show high degrees of diastereoselectivity, indicating their significance in the synthesis of complex organic molecules (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).
Electrochemical Fluorination
- The electrochemical fluorination of derivatives of morpholine, piperidine, and carbazole, including the synthesis of perfluoro-derivatives, reveals the potential of these processes in modifying organic molecules for various applications, including in pharmaceuticals and material science (Meinert, Fackler, Mader, Reuter, & Röhlke, 1991).
Eigenschaften
IUPAC Name |
methyl 2,2-dimorpholin-4-yl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-11(16)13(12(17)18-2,14-3-7-19-8-4-14)15-5-9-20-10-6-15/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJQKQRQHJQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)(N1CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

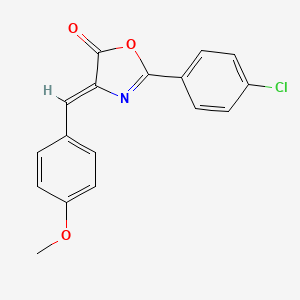
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)
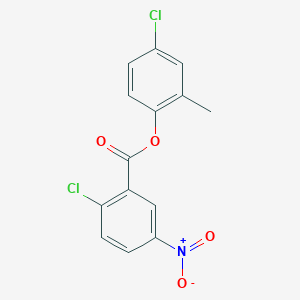
![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)
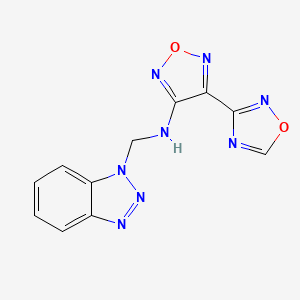
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)
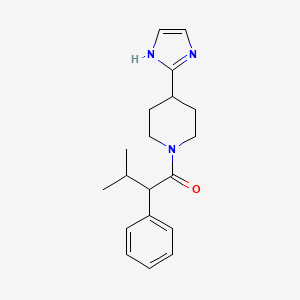

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)
![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)
![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)

